molecular formula C11H8Cl3N3O2 B8457266 2-(5-Methyl-1,2,4-oxadiazol-3-yl)-N-(2,4,6-trichlorophenyl)acetamide CAS No. 84104-39-2

2-(5-Methyl-1,2,4-oxadiazol-3-yl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No. B8457266
CAS RN: 84104-39-2
M. Wt: 320.6 g/mol
InChI Key: WUCZXWVOZDJMLI-UHFFFAOYSA-N
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Patent
US04345085

Procedure details

To a solution of 10 g of potassium hydroxide in 200 ml of anhydrous ethanol was added 20 g of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2',4',6'-trichloroacetanilide. The mixture was heated under reflux for 10 hours. After it cooled, the mixture was acidified with 20 ml of acetic acid and concentrated to almost dryness under reduced pressure. The residue was slurried in water, collected, and dried. The crude product was stirred with 200 ml of hexane for 15 min., and the hexane solution was separated in hot ethanol and allowed to crystallize over night. There was obtained 9.6 g (48%) of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, mp 234°-235.5° C., and 1.5 g (12%) of 2,4,6-trichloroaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[O:8][N:7]=[C:6]([CH2:9][C:10]([NH:12][C:13]2[C:18]([Cl:19])=[CH:17][C:16]([Cl:20])=[CH:15][C:14]=2[Cl:21])=[O:11])[N:5]=1.C(O)(=O)C>C(O)C>[C:4]([NH:5][C:6]1[CH2:9][C:10](=[O:11])[N:12]([C:13]2[C:18]([Cl:19])=[CH:17][C:16]([Cl:20])=[CH:15][C:14]=2[Cl:21])[N:7]=1)(=[O:8])[CH3:3].[Cl:19][C:18]1[CH:17]=[C:16]([Cl:20])[CH:15]=[C:14]([Cl:21])[C:13]=1[NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC(=NO1)CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The crude product was stirred with 200 ml of hexane for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After it cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to almost dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the hexane solution was separated in hot ethanol
CUSTOM
Type
CUSTOM
Details
to crystallize over night

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04345085

Procedure details

To a solution of 10 g of potassium hydroxide in 200 ml of anhydrous ethanol was added 20 g of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2',4',6'-trichloroacetanilide. The mixture was heated under reflux for 10 hours. After it cooled, the mixture was acidified with 20 ml of acetic acid and concentrated to almost dryness under reduced pressure. The residue was slurried in water, collected, and dried. The crude product was stirred with 200 ml of hexane for 15 min., and the hexane solution was separated in hot ethanol and allowed to crystallize over night. There was obtained 9.6 g (48%) of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, mp 234°-235.5° C., and 1.5 g (12%) of 2,4,6-trichloroaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[O:8][N:7]=[C:6]([CH2:9][C:10]([NH:12][C:13]2[C:18]([Cl:19])=[CH:17][C:16]([Cl:20])=[CH:15][C:14]=2[Cl:21])=[O:11])[N:5]=1.C(O)(=O)C>C(O)C>[C:4]([NH:5][C:6]1[CH2:9][C:10](=[O:11])[N:12]([C:13]2[C:18]([Cl:19])=[CH:17][C:16]([Cl:20])=[CH:15][C:14]=2[Cl:21])[N:7]=1)(=[O:8])[CH3:3].[Cl:19][C:18]1[CH:17]=[C:16]([Cl:20])[CH:15]=[C:14]([Cl:21])[C:13]=1[NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC(=NO1)CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The crude product was stirred with 200 ml of hexane for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After it cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to almost dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the hexane solution was separated in hot ethanol
CUSTOM
Type
CUSTOM
Details
to crystallize over night

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.